1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea” is a synthetic molecule belonging to the class of urea derivatives. It is part of a series of 2,3-dihydroimidazo[2,1-b]thiazoles that have been designed and synthesized for anticancer evaluation . These compounds act as dual kinase inhibitors of IGF1R and EGFR .
Synthesis Analysis
The synthesis of related compounds involves a series of saturated dihydroimidazo[2,1-b] thiazoles . Key modifications were performed to improve drug-like properties of the series . A 2-oxa-6-azaspiro[3.3]heptane moiety was incorporated as a bioisosteric replacement of morpholine on the dihydroimidazo[2,1-b] thiazole scaffold .Molecular Structure Analysis
The molecular formula of “this compound” is C19H18N4OS, and its molecular weight is 350.44.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the incorporation of a 2-oxa-6-azaspiro[3.3]heptane moiety as a bioisosteric replacement of morpholine on the dihydroimidazo[2,1-b] thiazole scaffold .Scientific Research Applications
Discovery of Potent Kinase Inhibitors
A novel chemical series of benzimidazole-ureas, including structures related to 1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea, have been identified as potent inhibitors of VEGFR-2 and TIE-2 kinase receptors. These receptors play a crucial role in angiogenesis, making these compounds potential candidates for cancer therapy and other diseases related to abnormal blood vessel growth. The structure-activity relationship (SAR) studies highlighted the significance of the N1 nitrogen in both the benzimidazole and urea moieties for their activity. Further insights were provided by X-ray crystallography, demonstrating how these compounds interact with the VEGFR-2 enzyme (Hasegawa et al., 2007).
Antifilarial Activity
This compound and related compounds have demonstrated potential as antifilarial agents. A series of compounds synthesized by reacting isocyanate with 2-amino-5-benzoylbenzimidazole showed activity against Brugia pahangi and Litomosoides carinii, suggesting their utility in treating diseases caused by filarial worms (Ram et al., 1984).
Anticancer Applications
Novel thiourea-/urea-benzimidazole derivatives, structurally related to this compound, have been synthesized and shown to possess significant anticancer activity. These compounds were tested in vitro against two breast cancer cell lines, revealing their ability to induce apoptosis through caspase-3/7 activation. Such findings point to their potential use in developing new therapeutic strategies for breast cancer treatment (Siddig et al., 2021).
Heparanase Inhibition
A novel class of compounds including this compound derivatives has been identified as potent inhibitors of heparanase. Heparanase is an enzyme involved in tumor metastasis, inflammation, and angiogenesis. Among the synthesized compounds, specific derivatives displayed significant inhibitory activity, suggesting their potential in treating cancer and other diseases related to heparanase activity (Pan et al., 2006).
Mechanism of Action
Properties
IUPAC Name |
1-benzyl-3-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-18(20-12-14-6-2-1-3-7-14)21-16-9-5-4-8-15(16)17-13-23-10-11-25-19(23)22-17/h1-9,13H,10-12H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVRLGULNRBZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.